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Compound of Interest

3-[Acetyl(methyl)amino]propanoic
Compound Name: d
aci

Cat. No.: B1332143

Application Notes & Protocols: 3-
[Acetyl(methyl)amino]propanoic Acid
Abstract

3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-B-alanine, is a
modified 3-amino acid derivative.[1] Its structure, featuring a fully substituted nitrogen atom,
presents unique steric and electronic properties that make it a molecule of interest for
researchers in medicinal chemistry, metabolic studies, and chemical biology.[1] Unlike its
parent molecule, B-alanine, the N-acetylation and N-methylation prevent its direct participation
in biological pathways requiring a free amine, such as carnosine synthesis.[2][3] This guide
provides a framework for researchers to explore its potential utility as a research chemical,
focusing on its application as a potential metabolic probe and as a candidate for enzyme
inhibition assays. Detailed protocols are provided as a starting point for experimental design,
emphasizing robust, self-validating methodologies.

Physicochemical Properties & Handling

Proper characterization is the foundation of any experiment. 3-
[Acetyl(methyl)amino]propanoic acid is a stable compound, but like any research chemical,
its integrity depends on appropriate handling and storage. The following table summarizes its
key properties.
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Property Value Source | Notes
Synonyms N-Acetyl-N-methyl-B-alanine [1114]
CAS Number 58706-66-4 [1][4]
Molecular Formula CeH11NOs Derived from structure.
Molecular Weight 145.16 g/mol Derived from formula.
) ) ) Typical for similar small
Appearance White to off-white solid
molecules.
) Predicted based on polar
- Soluble in water, DMSO, and o o
Solubility structure. Empirical verification
ethanol. . _
is required.
] Standard for stable organic
Storage Store at 2-8°C, desiccated. )
acids.
Wear standard PPE (gloves,
Safety goggles, lab coat). Avoid Standard laboratory practice.

inhalation and direct contact.

Note: Researchers should always consult the specific Certificate of Analysis provided by the

supplier for lot-specific data.

Potential Mechanisms of Action & Research

Applications

The structure of 3-[Acetyl(methyl)amino]propanoic acid suggests several avenues for

research. The N-acetyl and N-methyl groups block the primary amine, making it a poor

substrate for enzymes that typically recognize -alanine.[2][5] This blockage, however, opens

up other possibilities.

As a Metabolic Probe

The compound could potentially be used to study cellular uptake and metabolism. As an

unnatural amino acid analog, it may be transported into cells via amino acid or organic acid

transporters.[6] Once inside, its fate could be tracked to investigate novel metabolic pathways
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or the promiscuity of certain enzymes. For instance, hydrolases might cleave the acetyl group,
releasing N-methyl-B-alanine, a distinct metabolic signature.[2]

As an Enzyme Inhibitor

Many enzymes that process amino acids or their derivatives are potential targets. The
compound could act as a competitive inhibitor for enzymes that bind 3-alanine or similar
structures. The N-substituents could provide unique interactions within an enzyme's active site
not possible with the parent amino acid. A recent study on a related non-proteinogenic amino
acid, BMAA, showed that it could inhibit the function of alanyl-tRNA synthetase (AlaRS),
demonstrating that modified amino acids can be potent enzyme inhibitors.[7][8]

The diagram below illustrates a hypothesized mechanism where the compound acts as a
competitive inhibitor.

Natural Substrate 3-[Acetyl(methyl)amino]
(e.g., B-alanine) propanoic acid

Competitively
Binds

'vme Active Site

Target Enzyme

Click to download full resolution via product page

Caption: Hypothesized competitive inhibition of a target enzyme.
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Experimental Protocols

The following protocols provide a detailed, step-by-step framework for investigating the
potential applications of 3-[Acetyl(methyl)amino]propanoic acid. These are designed as
starting points and should be optimized for specific experimental systems.

Protocol 1: Cell-Based Metabolic Uptake & Viability
Assay

This protocol is designed to answer two fundamental questions: (1) Is the compound taken up
by cells? and (2) Does it affect cell viability? A standard MTT assay is used here, which
measures metabolic activity as a proxy for viability.[9]

Experimental Workflow
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Protocol 1: Workflow

1. Seed Cells
(e.g., HeLa, HepG2)
in 96-well plates

2. Incubate 24h
Allow cells to adhere

3. Treat Cells
Add serial dilutions of compound.
Include Vehicle (DMSO/PBS) and
Positive (Staurosporine) Controls.

(4. Incubate 24-720
5. Add MTT Reagent
Incubate 2-4h

!

6. Solubilize Formazan
Add Solubilization Buffer

7. Read Absorbance
(570 nm)

8. Data Analysis
Calculate % Viability vs. Control
Determine EC50

Click to download full resolution via product page

Caption: Workflow for cell viability and metabolic assessment.
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Step-by-Step Methodology

o Cell Seeding: Seed a relevant cell line (e.g., HepG2 for metabolic studies) into a 96-well
plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a
37°C, 5% CO: incubator.

e Compound Preparation: Prepare a 100 mM stock solution of 3-
[Acetyl(methyl)amino]propanoic acid in sterile PBS or DMSO. Perform serial dilutions in
cell culture medium to create a range of final concentrations (e.g., 1 uM to 10 mM).

e Treatment:

o Test Wells: Remove old media from cells and add 100 pL of media containing the different
compound concentrations.

o Vehicle Control: Add media containing the same final concentration of the solvent (e.qg.,
0.1% DMSO) used for the highest compound concentration. This control represents 100%
viability.

o Positive Control: Add media containing a known cytotoxic agent (e.g., 1 uM staurosporine)
to a set of wells. This validates the assay's ability to detect cell death.

 Incubation: Incubate the plate for a period relevant to your hypothesis (e.g., 24, 48, or 72
hours).

e MTT Assay:
o Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well.
o Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

o Add 100 pL of solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each well and mix
thoroughly to dissolve the crystals.

o Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of viability for each concentration relative to the
vehicle control. Plot the results to determine the ECso (the concentration at which 50% of
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metabolic activity is lost).

Protocol 2: In Vitro Enzyme Inhibition Assay
(Spectrophotometric)

This protocol provides a general method for screening the compound as an inhibitor against a
purified enzyme.[10][11] It is a self-validating system that includes essential controls to ensure
data integrity.[12]

Materials

» Purified target enzyme

Enzyme-specific substrate that produces a chromogenic product

Optimized assay buffer

3-[Acetyl(methyl)amino]propanoic acid (Test Inhibitor)

Known inhibitor of the enzyme (Positive Control)

Solvent used for inhibitors (Vehicle Control, e.g., DMSO)

96-well microplate and microplate spectrophotometer

Step-by-Step Methodology

o Reagent Preparation:
o Prepare a 2X working solution of the enzyme in assay buffer.
o Prepare a 2X working solution of the substrate in assay buffer.

o Prepare a 4X serial dilution of the test inhibitor and positive control inhibitor in assay buffer
(e.g., starting from 4 mM down to 4 uM).

o Assay Setup (in a 96-well plate):

o To 25 uL of assay buffer in each well, add:
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Test Wells: 25 pL of 4X test inhibitor dilutions.

Positive Control: 25 pL of 4X positive control inhibitor.

No Inhibitor Control (100% Activity): 25 uL of vehicle control.

Blank (No Enzyme Control): 25 pL of vehicle control.

Enzyme Addition & Pre-incubation:

o Add 50 pL of the 2X enzyme solution to all wells except the "Blank™ wells. Add 50 pL of
assay buffer to the blank wells.

o The total volume is now 100 pL.

o Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes.
This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

Initiate Reaction:

o Add 100 pL of the 2X substrate solution to all wells to start the reaction. The final volume
is 200 pL.

Kinetic Measurement:
o Immediately place the plate in a microplate reader set to the optimal temperature.

o Measure the absorbance at the product's specific wavelength in kinetic mode, taking
readings every 60 seconds for 15-30 minutes.

Data Analysis:

[e]

For each well, calculate the reaction rate (V) by determining the slope of the linear portion
of the absorbance vs. time curve.

Subtract the rate of the blank from all other wells.

[e]

o

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 -
(Rate_inhibitor / Rate_no_inhibitor)) * 100
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o Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine
the ICso value (the concentration of inhibitor required to reduce enzyme activity by 50%).
[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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